molecular formula C10H15N3O2 B1485847 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid CAS No. 1876293-77-4

2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid

Cat. No.: B1485847
CAS No.: 1876293-77-4
M. Wt: 209.24 g/mol
InChI Key: WSNVKWRVPFYVGY-UHFFFAOYSA-N
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Description

2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid is a chemical compound with the molecular formula C12H18N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid typically involves the reaction of 6-tert-butylpyrimidine-4-amine with chloroacetic acid under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid can be compared with other similar compounds, such as:

    2,6-Di-tert-butyl-4-methylpyridine: A pyridine derivative used in organic synthesis and as a reagent in various chemical reactions.

    2,4,6-Tri-tert-butylpyrimidine:

    2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid: A pyrimidine derivative studied for its biological activities and potential therapeutic applications.

The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-[(6-tert-butylpyrimidin-4-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)7-4-8(13-6-12-7)11-5-9(14)15/h4,6H,5H2,1-3H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNVKWRVPFYVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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